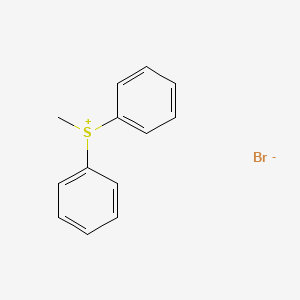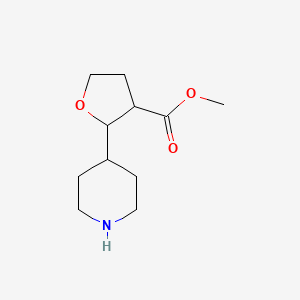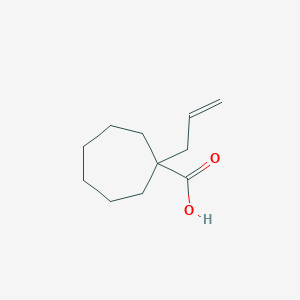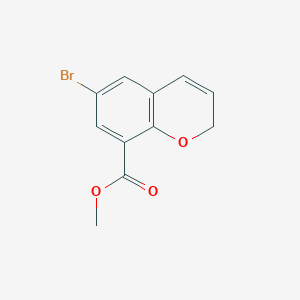
Methyldiphenylsulfoniumbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldiphenylsulfoniumbromide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a sulfur atom bonded to three organic groups and a counterion, in this case, bromide. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis and as a photoinitiator in polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyldiphenylsulfoniumbromide can be synthesized through the reaction of diphenyl sulfide with methyl bromide in the presence of a strong acid, such as hydrobromic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyldiphenylsulfoniumbromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to diphenyl sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are employed under mild to moderate conditions.
Major Products:
Oxidation: Diphenyl sulfoxide or diphenyl sulfone.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyldiphenylsulfoniumbromide has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of photoresists and other light-sensitive materials.
Biology: It serves as a reagent in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which methyldiphenylsulfoniumbromide exerts its effects is primarily through its ability to generate reactive intermediates upon exposure to light or heat. These intermediates can initiate polymerization reactions or participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- Triphenylsulfonium chloride
- Dimethylsulfonium iodide
- Ethylphenylsulfonium bromide
Each of these compounds has distinct properties and uses, making methyldiphenylsulfoniumbromide a valuable addition to the toolkit of chemists and researchers.
Eigenschaften
Molekularformel |
C13H13BrS |
|---|---|
Molekulargewicht |
281.21 g/mol |
IUPAC-Name |
methyl(diphenyl)sulfanium;bromide |
InChI |
InChI=1S/C13H13S.BrH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XKRDGCRSIDEMIN-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)


![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)







